molecular formula C17H14O B13764456 9-Methyl-10-anthryloxirane CAS No. 66842-42-0

9-Methyl-10-anthryloxirane

Katalognummer: B13764456
CAS-Nummer: 66842-42-0
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: UUVMDMQWVGMBQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(10-Methylanthracen-9-yl)oxirane is an organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their photophysical and electrochemical properties, making them valuable in various scientific and industrial applications . This compound features an oxirane ring attached to a methylanthracene moiety, which imparts unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(10-methylanthracen-9-yl)oxirane typically involves the reaction of 10-methylanthracene with an epoxidizing agent. One common method is the epoxidation of 10-methylanthracene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions . The reaction proceeds via the formation of an intermediate epoxide, which is then isolated and purified.

Industrial Production Methods

While specific industrial production methods for 2-(10-methylanthracen-9-yl)oxirane are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(10-Methylanthracen-9-yl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted anthracene derivatives. The specific products depend on the reaction conditions and the reagents used.

Wissenschaftliche Forschungsanwendungen

2-(10-Methylanthracen-9-yl)oxirane has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(10-methylanthracen-9-yl)oxirane involves its ability to undergo ring-opening reactions. The oxirane ring is highly strained, making it reactive towards nucleophiles. The ring-opening can be catalyzed by acids, bases, or specific enzymes, leading to the formation of various functionalized products . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(10-Methylanthracen-9-yl)oxirane is unique due to the presence of the oxirane ring, which imparts distinct reactivity compared to other anthracene derivatives. The combination of the methylanthracene moiety and the oxirane ring allows for unique photophysical properties and reactivity, making it valuable in various applications.

Eigenschaften

CAS-Nummer

66842-42-0

Molekularformel

C17H14O

Molekulargewicht

234.29 g/mol

IUPAC-Name

2-(10-methylanthracen-9-yl)oxirane

InChI

InChI=1S/C17H14O/c1-11-12-6-2-4-8-14(12)17(16-10-18-16)15-9-5-3-7-13(11)15/h2-9,16H,10H2,1H3

InChI-Schlüssel

UUVMDMQWVGMBQX-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)C4CO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.